[4-(3-Aminophenyl)morpholin-2-yl]methanol
Description
Properties
IUPAC Name |
[4-(3-aminophenyl)morpholin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-9-2-1-3-10(6-9)13-4-5-15-11(7-13)8-14/h1-3,6,11,14H,4-5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWXHXSBHNYJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC(=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501625-66-6 | |
| Record name | [4-(3-aminophenyl)morpholin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrogenation of 4-(4-Nitrophenyl)-3-morpholinone Derivatives
Overview:
One of the most established methods involves the catalytic hydrogenation of 4-(4-nitrophenyl)-3-morpholinone derivatives to yield the corresponding amino compound.
- Starting Material: 4-(4-nitrophenyl)-3-morpholinone (VII)
- Reaction Conditions:
- Solvent: Ethanol
- Catalyst: Palladium on activated carbon (5%)
- Hydrogen pressure: 5 bar
- Temperature: Approximately 80°C
- Duration: About 1 hour
- Procedure:
The nitro compound is suspended in ethanol, then hydrogenated under pressure. After completion, the mixture is filtered to remove the catalyst, and the filtrate is concentrated. The resulting solid is washed and dried, yielding the amino derivative, 4-(4-aminophenyl)-3-morpholinone .
- High yield and purity
- Well-understood catalytic process
- Requires handling of hydrogen gas and pressurized equipment
Nucleophilic Substitution and Ring Closure via Chloroacetyl Intermediates
Overview:
Another efficient route involves initial formation of phenylmorpholinone derivatives via acylation, followed by nitration, reduction, and subsequent ring closure.
- Step 1: Synthesis of 4-phenyl-3-morpholinone by reacting 2-anilinoethanol with chloroacetyl chloride in ethanol, with sodium hydroxide as base, maintaining pH between 12-12.5 at 35-45°C.
- Step 2: Nitration of the phenylmorpholinone using nitrating agents (e.g., nitrating mixture), to produce 4-(4-nitrophenyl)-3-morpholinone.
- Step 3: Hydrogenation of the nitro group to amino using catalytic hydrogenation as described above.
- Step 4: Functionalization of the amino group to introduce the methanol moiety, often via methylation or related reactions, although specific methylation steps are less documented.
Research Findings:
This route is advantageous for industrial scalability, avoiding direct nitration of aromatic rings in the final step, which can be hazardous.
Direct Amination via Nucleophilic Substitution
Overview:
Some methods utilize nucleophilic substitution reactions where amino groups are introduced directly onto activated aromatic or heterocyclic systems.
- Reacting phenylmorpholinone derivatives with ammonia or amines under high temperature and pressure conditions can facilitate direct amino substitution.
- This approach often involves prior activation of the aromatic ring or heterocycle to increase nucleophilicity.
Research Findings:
While promising, these methods generally require harsh conditions and are less favored compared to catalytic hydrogenation.
Synthesis via Pyrazole and Thiazolidinone Intermediates
Overview:
Recent research indicates the possibility of synthesizing the target compound through multi-step reactions involving heterocyclic intermediates.
- Starting from substituted anilines, phenylhydrazines, and pyrazole derivatives, the amino-morpholine core can be constructed through condensation and cyclization reactions.
- These methods are more complex but allow for structural diversification and functional group modifications.
Data Summary Table
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrogenation of nitro derivatives | 4-(4-Nitrophenyl)-3-morpholinone | Hydrogen, Pd/C | 80°C, 5 bar, 1 hr | >90 | High purity, scalable |
| Acylation and nitration | 2-Anilinoethanol + Chloroacetyl chloride | NaOH, nitrating agents | 35-45°C, pH 12-12.5 | 70 | Industrial suitability |
| Nucleophilic substitution | Phenylmorpholinone derivatives | Ammonia/ amines | High temperature/pressure | Variable | Less common |
| Heterocyclic intermediates | Pyrazoles, thiazolidinones | Condensation reagents | Reflux | Variable | Complex route |
Research Findings and Considerations
- Catalytic hydrogenation remains the most straightforward and industrially viable method for converting nitro compounds to amines, with high yields and purity.
- Preparation of intermediates such as phenylmorpholinones via acylation and nitration provides a versatile platform for further functionalization.
- Safety and environmental concerns are paramount during nitration and hydrogenation steps, requiring proper equipment and protocols.
- Process optimization focuses on reducing hazardous reagents, improving yields, and simplifying purification steps.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Aminophenyl)morpholin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Aminophenyl)morpholin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme-substrate interactions and studying protein-ligand binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(3-Aminophenyl)morpholin-2-yl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol (CAS: 1531892-10-0)
- Structure: Substitutes the 3-aminophenyl group with a pyrimidin-2-yl ring. Molecular formula: C₉H₁₃N₃O₂ (MW: 195.22 g/mol).
- Physical state is a powder, indicating higher crystallinity than the oily target compound .
- Applications : Likely explored in medicinal chemistry due to pyrimidine’s prevalence in drug design (e.g., kinase inhibitors).
4-(4-Aminophenyl)morpholin-3-one (CAS: 438056-69-0)
- Structure : Replaces the hydroxymethyl group with a ketone at the 3-position of the morpholine ring.
- Key Differences :
- Applications: Potential intermediate in pharmaceuticals, leveraging the aminophenyl moiety for further functionalization.
[4-(2-Methylpropyl)morpholin-2-yl]methanol
4-[(3-Fluorophenyl)acetyl]morpholine
- Structure : Contains a 3-fluorophenyl acetyl group attached to the morpholine nitrogen.
- Key Differences :
- The acetyl group introduces a carbonyl, altering electronic properties and reactivity. Fluorine enhances metabolic stability via electron-withdrawing effects.
- Likely used in agrochemicals or fluorinated drug analogs .
Biological Activity
The compound [4-(3-Aminophenyl)morpholin-2-yl]methanol, also known by its CAS number 1501625-66-6, is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and antimicrobial properties.
Chemical Structure
The structure of this compound features a morpholine ring substituted with an aminophenyl group. This unique arrangement is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme associated with cancer progression and neurodegenerative diseases. The binding of this compound to GSK-3β prevents substrate phosphorylation, thereby influencing downstream cellular processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have evaluated its efficacy against various cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7) cells. The compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| PC-3 | 5.0 | Induction of apoptosis |
| MCF-7 | 4.2 | Inhibition of cell proliferation |
In a study conducted by Babariya et al., the compound was part of a larger library evaluated for biological activity, showing promising results in inducing cell death in targeted cancer types .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. It exhibits significant activity against various bacterial strains, suggesting potential therapeutic applications in managing infections.
Minimum Inhibitory Concentration (MIC)
Recent evaluations have reported MIC values ranging from 0.22 to 0.25 μg/mL against selected bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound also effectively inhibited biofilm formation, which is crucial in treating persistent infections associated with biofilm-producing bacteria.
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (μg/mL) | Biofilm Inhibition |
|---|---|---|
| Staphylococcus aureus | 0.22 | Yes |
| Escherichia coli | 0.25 | Yes |
Case Studies
- Anticancer Study : A study published in the Journal of Advanced Scientific Research reported that derivatives of morpholine compounds, including this compound, showed potent anticancer activity against several cell lines, indicating their potential as therapeutic agents .
- Antimicrobial Efficacy : A recent study highlighted the compound's effectiveness against resistant bacterial strains using a time-kill assay, demonstrating significant reductions in bacterial counts over time .
Q & A
Basic: What are the recommended synthetic routes for [4-(3-Aminophenyl)morpholin-2-yl]methanol, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with nitro precursors (e.g., [4-(3-nitrophenyl)morpholin-2-yl]methanol) and reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in ethanol .
- Step 2 : Optimize reaction time and temperature to minimize side products. For example, hydrogenation at 50–60°C under 3–5 bar H₂ pressure improves yield .
- Step 3 : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1).
Basic: How can the morpholine ring conformation be analyzed experimentally?
- Methodology :
- X-ray crystallography : Use SHELXL for structure refinement. Define puckering parameters (amplitude q and phase angle φ) via Cremer-Pople coordinates to quantify non-planarity .
- NMR spectroscopy : Analyze coupling constants (e.g., ³JHH) to infer chair or twist-boat conformations. Compare with DFT-calculated values for validation .
Advanced: How to resolve contradictions in crystallographic data for this compound?
- Methodology :
- Data validation : Use PLATON to check for twinning or disorder in the crystal lattice. If present, refine using SHELXL’s TWIN/BASF commands .
- Alternative models : Test multiple conformers of the morpholine ring using occupancy refinement. Cross-validate with Hirshfeld surface analysis to confirm hydrogen bonding patterns .
Advanced: What computational methods predict the compound’s bioactive conformation?
- Methodology :
- Molecular dynamics (MD) : Simulate the compound in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS. Analyze RMSD and torsion angles to identify dominant conformers .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with morpholine-binding pockets). Validate with free-energy perturbation (FEP) calculations .
Basic: How to characterize the hydroxymethyl group’s reactivity?
- Methodology :
- Derivatization : React with acetic anhydride to form the acetylated derivative. Monitor via FT-IR (loss of O-H stretch at ~3200 cm⁻¹) and ¹³C NMR (appearance of carbonyl signal at ~170 ppm) .
- Kinetic studies : Use HPLC to track esterification rates under varying pH and temperature conditions.
Advanced: How to analyze electronic effects of the 3-aminophenyl substituent on the morpholine ring?
- Methodology :
- DFT calculations : Compute HOMO/LUMO energies and electrostatic potential maps using Gaussian09 at the B3LYP/6-311G(d,p) level. Compare with experimental UV-Vis spectra (e.g., λmax shifts in methanol vs. hexane) .
- Hammett analysis : Synthesize analogs with electron-donating/withdrawing groups on the phenyl ring. Correlate substituent σ values with reaction rates (e.g., oxidation of the hydroxymethyl group) .
Basic: What spectroscopic techniques differentiate this compound from similar analogs?
- Methodology :
Advanced: How to design stability studies under varying pH and temperature?
- Methodology :
- Forced degradation : Expose the compound to 0.1 M HCl (2 h, 60°C), 0.1 M NaOH (2 h, 60°C), and UV light (254 nm, 48 h). Analyze degradants via LC-HRMS .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated conditions (40–80°C) .
Advanced: What strategies mitigate racemization during synthesis?
- Methodology :
- Chiral auxiliaries : Introduce a temporary chiral group (e.g., (R)-BINOL) during hydroxymethyl group formation, followed by catalytic asymmetric hydrogenation .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of a precursor ester .
Basic: How to validate purity for biological assays?
- Methodology :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Require ≥95% purity .
- Elemental analysis : Confirm C, H, N, O content within ±0.4% of theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
